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Gassericin A

Cat. No.: B1576541
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Description

Gassericin A is a hydrophobic, circular bacteriocin originally isolated from Lactobacillus gasseri LA39 . This Class IIc (circular) bacteriocin is a ribosomally synthesized antimicrobial peptide characterized by a unique head-to-tail circular structure, formed by a covalent bond linking its N- and C-terminal ends . This post-translational modification results in a mature peptide of 58 amino acid residues with a molecular mass of 5,652 Da , and confers exceptional stability against high temperatures, extreme pH, and proteolytic degradation . The cyclization is essential for its high specific activity, as studies show that the linear form has drastically reduced potency . Its primary mechanism of action involves disrupting the cytoplasmic membrane of target Gram-positive bacteria. Research demonstrates that this compound causes the efflux of potassium ions (K+) from sensitive cells, leading to the collapse of the membrane potential and ultimately cell death . It exhibits a broad spectrum of activity against various food-borne pathogenic and spoilage bacteria, including Listeria monocytogenes , Bacillus cereus , and Staphylococcus aureus . This compound is a crucial tool for researching alternative antimicrobial agents . Its properties make it a promising candidate for studies in food biopreservation and for understanding the role of bacteriocins in microbial ecology, particularly in the context of probiotic function . Despite its identical primary amino acid sequence to other bacteriocins like reutericin 6, subtle structural differences, such as varying D-amino acid content, can significantly influence its secondary structure and biological activity, making it a fascinating subject for structure-function relationship studies . This product is intended for laboratory research use only.

Properties

bioactivity

Gram+ & Gram-,

sequence

IYWIADQFGIHLATGTARKLLDAMASGASLGTAFAAILGVTLPAWALAAAGALGATAA

Origin of Product

United States

Biosynthesis and Post Translational Processing Research

Mechanistic Studies of Gassericin A Ribosomal Synthesis

This compound is initially synthesized on the ribosome as a linear precursor peptide, encoded by the structural gene gaaA. nih.govbiorxiv.org This process is characteristic of all bacteriocins, which are defined as ribosomally synthesized antimicrobial peptides. biorxiv.orgnih.gov The initial product is an inactive prepeptide that requires subsequent modifications to become a functional bacteriocin (B1578144). researchgate.net The precursor peptide of this compound consists of two distinct parts: an N-terminal leader peptide and a C-terminal propeptide, which will ultimately form the mature bacteriocin. rug.nloup.com The leader sequence of the this compound precursor is 33 amino acids in length. rug.nl

Enzymatic Pathways Involved in Precursor Peptide Processing

Following ribosomal synthesis, the this compound precursor undergoes crucial post-translational modifications. The primary processing event is the proteolytic cleavage of the N-terminal leader peptide. oup.com This cleavage is a prerequisite for the subsequent cyclization event. The genes responsible for the maturation and transport of this compound are typically located in a cluster with the structural gene gaaA. nih.govresearchgate.net While the specific enzymes that carry out the cleavage for this compound have not been definitively characterized in vitro, analysis of the gene cluster points to a coordinated system for its processing. nih.govoup.com The removal of the leader peptide exposes the N-terminus of the propeptide, making it available for ligation with its own C-terminus. oup.com

Research on N- to C-Terminal Cyclization Mechanisms

A defining characteristic of this compound is its circular structure, formed by a peptide bond between the N- and C-terminal ends of the processed propeptide. nih.govuq.edu.au This head-to-tail cyclization is a complex enzymatic process, and its precise mechanism remains a significant area of investigation for circular bacteriocins. nih.gov The formation of this circular backbone distinguishes it from other bacteriocins that may have cyclic structures due to disulfide or lanthionine (B1674491) bridges. frontiersin.org

The exact enzymes and cofactors responsible for the cyclization of this compound have not been fully elucidated, but genetic studies of its biosynthetic gene cluster provide strong candidates. nih.gov The gene clusters of circular bacteriocins typically encode several proteins essential for maturation and export. oup.comfrontiersin.org

Key components implicated in the process include:

A membrane protein of the DUF95/SpoIIM family: This protein is presumed to be involved in the circularization process, although direct experimental evidence is still forthcoming. researchgate.netfrontiersin.org

A dedicated ABC transporter: Research suggests that the ABC transporter involved in secretion may also play a direct role in processing and cyclization. nih.govbiorxiv.org One hypothesis proposes that specialized ABC transporters associated with circular bacteriocins possess additional proteolytic domains, such as sedolisins or serine-carboxyl endopeptidases. biorxiv.org These domains could first cleave the leader peptide and then, powered by ATP hydrolysis, catalyze the ligation of the N- and C-termini before exporting the mature peptide. biorxiv.org

For some related circular bacteriocins, a highly conserved asparagine residue at the cleavage site has led to the hypothesis that an asparagine endopeptidase could be involved in their biosynthesis. ualberta.ca

The N-to-C terminal cyclization has a profound impact on the physicochemical properties of this compound, conferring significant advantages over linear peptides. researchgate.netnih.gov The circular structure is thought to be the primary factor contributing to its exceptional stability. frontiersin.org

CharacteristicImpact of CyclizationReference
Proteolytic Resistance The absence of terminal ends makes the peptide less susceptible to degradation by exopeptidases. researchgate.netbiorxiv.orgnih.gov
Thermal Stability The constrained cyclic structure enhances resistance to high temperatures. researchgate.netbiorxiv.orgnih.gov
pH Tolerance This compound maintains its structure and activity over a wide pH range. researchgate.netbiorxiv.orgnih.gov
Structural Rigidity Cyclization creates a more compact and structurally stable molecule. frontiersin.org

These properties make this compound a highly robust antimicrobial peptide. researchgate.netnih.gov

Identification of Involved Enzymes and Cofactors

Investigations into Secretion Mechanisms

The secretion of the mature, circular this compound from the producer cell is an active process managed by dedicated machinery encoded within its gene cluster. nih.gov This system ensures the efficient extracellular release of the bacteriocin. biorxiv.org

The secretion of this compound is primarily mediated by a dedicated ATP-binding cassette (ABC) transporter. nih.gov The gene cluster for this compound contains genes gaaT and gaaE, which are predicted to encode the components of this transporter. nih.gov

GaaT: This protein contains an ABC transporter ATP-binding domain, which harnesses the energy from ATP hydrolysis to power the transport process. nih.gov

GaaE: This is a putative membrane protein with multiple transmembrane regions, likely forming the channel or permease through which the bacteriocin is exported. nih.gov

This ABC transporter is essential for the extracellular release of this compound. nih.gov As mentioned previously, emerging theories suggest this transporter may be a multifunctional complex, not only exporting the peptide but also potentially catalyzing the final cleavage and cyclization steps in a tightly coupled process. biorxiv.org This coupling would ensure that only the mature, active bacteriocin is released from the cell. biorxiv.org

Stereochemical Investigations: D-Amino Acid Incorporation and Functional Implications

A significant aspect of this compound's structure is the post-translational incorporation of D-amino acids, which has profound effects on its biological activity. nih.gov While proteins are typically composed exclusively of L-amino acids, the presence of D-isomers can confer significant advantages, such as increased resistance to degradation by proteases. mdpi.commdpi.com

Research has revealed that this compound contains D-amino acids. nih.gov Specifically, analysis of its amino acid composition showed that out of 18 alanine (B10760859) residues in the 58-amino-acid structure, two are D-alanine (D-Ala). nih.gov This stereochemical feature is crucial for its function and distinguishes it from other closely related bacteriocins.

A compelling example is the comparison between this compound and reutericin 6. These two bacteriocins are produced by different bacterial strains (Lactobacillus gasseri LA39 and Lactobacillus reuteri LA6, respectively) but possess identical primary amino acid sequences. nih.gov Despite this, their functional characteristics differ, a variation attributed to their D-Ala content. Reutericin 6 contains only one D-Ala residue compared to the two found in this compound. nih.gov

This seemingly minor stereochemical difference leads to significant functional divergence:

Antimicrobial Spectrum: this compound exhibits a broader inhibitory spectrum than reutericin 6. Notably, this compound can inhibit the growth of the reutericin 6-producing strain, L. reuteri LA6, whereas reutericin 6 cannot inhibit the this compound producer, L. gasseri LA39. nih.gov

Mode of Action: Both bacteriocins disrupt the cell membrane of target organisms by causing potassium ion efflux, but the patterns and amounts of efflux differ between the two. nih.gov

Secondary Structure: Circular dichroism spectra indicate that while both peptides are predominantly α-helical, their conformations are not identical, a difference likely caused by the variation in D-Ala content. nih.gov

These findings underscore that the post-translational conversion of L-amino acids to D-amino acids is a critical determinant of the final structure and specific activity of bacteriocins like this compound. nih.gov

The following table compares the properties of this compound and Reutericin 6, highlighting the impact of D-Alanine content.

FeatureThis compoundReutericin 6
Producing StrainLactobacillus gasseri LA39Lactobacillus reuteri LA6
Primary Amino Acid SequenceIdenticalIdentical
Total Alanine Residues1818
D-Alanine Residues21
Antimicrobial SpectrumBroaderNarrower
Secondary StructureDifferent α-helical conformationDifferent α-helical conformation

Structural Characterization Methodologies

Molecular Weight Determination Methodologies (e.g., Mass Spectrometry)

The precise molecular weight of Gassericin A was determined using mass spectrometry. Matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) mass spectrometry analysis established the molecular weight of the mature bacteriocin (B1578144) to be 5,652 Da. scispace.comtandfonline.comnih.gov This experimentally determined mass was crucial for confirming the circular nature of the peptide. It corresponded to the expected mass of the 58-amino-acid sequence deduced from its structural gene, after the theoretical loss of a water molecule (H₂O) during the head-to-tail cyclization process. scispace.comtandfonline.com

Notably, this accurate measurement differed significantly from earlier estimates obtained by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which suggested a much smaller molecular weight of approximately 3,800 Da. tandfonline.comnih.govresearchgate.net This discrepancy is common for circular peptides, as their conformation can lead to anomalous migration patterns in SDS-PAGE gels. tandfonline.com Treatment of this compound with the enzyme lysylendopeptidase, which cleaves the peptide bond, resulted in a linear form that migrated on SDS-PAGE to a position corresponding to a molecular weight of about 5,600 Da, closer to the true value. tandfonline.comnih.gov

Amino Acid Composition and Sequence Analysis for Primary Structure

The primary structure of this compound was elucidated through a combination of protein sequencing and molecular genetics. Direct sequencing of the N- and C-termini of the purified peptide was unsuccessful, providing the initial evidence that the peptide might have a blocked or circular structure. tandfonline.comnih.gov

To overcome this, researchers digested the purified this compound with enzymes like lysylendopeptidase, which cleaves at a specific internal lysine (B10760008) residue. tandfonline.comoup.com The resulting linear fragments were then sequenced using an automatic protein sequencer. tandfonline.com This process, along with cleavage at tryptophanyl bonds, allowed for the determination of the complete amino acid sequence. researchgate.netoup.com The analysis revealed that mature this compound is composed of 58 amino acid residues and contains no modified amino acids like lanthionine (B1674491). oup.comtandfonline.com The composition is characterized by a high proportion (67%) of hydrophobic amino acid residues, contributing to the peptide's poor solubility in water. tandfonline.comresearchgate.net

Concurrently, the structural gene for this compound, designated gaaA, was cloned from the chromosomal DNA of L. gasseri LA39. scispace.comnih.gov The gene was identified as an open reading frame encoding a 91-amino-acid precursor protein. tandfonline.comnih.gov The deduced amino acid sequence for the mature 58-residue peptide perfectly matched the sequence obtained from the chemical analysis of the protein fragments. oup.com This confirmed that this compound is synthesized as a precursor with a 33-amino-acid leader peptide that is cleaved off during maturation. scispace.com The final structure is formed by a covalent peptide bond linking the N-terminal isoleucine and the C-terminal alanine (B10760859). scispace.com

Computational Approaches for Three-Dimensional Structure Prediction (e.g., Homology Modeling)

Computational methods, particularly homology modeling, have been instrumental in predicting the three-dimensional (3D) structure of this compound. nih.gov Due to the high sequence identity (98%) between this compound and another circular bacteriocin, Acidocin B, the experimentally determined solution structure of Acidocin B has been used as a template for modeling. nih.govresearchgate.net

Using servers such as SWISS-MODEL, a 3D model of this compound was generated. nih.govresearchgate.net The predicted structure reveals a compact, globular bundle composed of four α-helices. nih.govnih.gov This arrangement creates a hydrophobic core and a distinct surface topology. nih.gov These models suggest that, like other related bacteriocins, this compound adopts a saposin-like fold, a conserved structural motif known for its membrane-interacting properties. researchgate.netnih.gov The predicted structure is consistent with the secondary structure data obtained from CD spectroscopy. nih.gov

Comparative Structural Research with Other Circular Bacteriocins

This compound belongs to a subgroup of circular bacteriocins (subgroup II or class IIc) that share significant sequence homology. ebi.ac.ukasm.org Its structure and genetics are often compared with those of other members to understand its function and evolutionary relationships.

Acidocin B : Produced by Lactobacillus acidophilus M46, Acidocin B is the closest known homolog to this compound, with 98% amino acid sequence identity. nih.govrug.nl Their mature forms differ by only one amino acid. scispace.com The high degree of similarity in their primary sequences, gene clusters, and predicted 3D structures suggests a very close evolutionary relationship and likely similar mechanisms of action. nih.govasm.org

Reutericin 6 : This bacteriocin, produced by Lactobacillus reuteri LA6, has an identical primary amino acid sequence to this compound. nih.govnih.gov However, functional and spectroscopic differences exist between them, which are attributed to a differing number of D-alanine residues in their structures (two in this compound, one in Reutericin 6). nih.govnih.gov

Butyrivibriocin AR10 : Produced by Butyrivibrio fibrisolvens, this circular bacteriocin has about 45-47% sequence identity with this compound. rug.nlasm.org The homology is particularly high in the N- and C-terminal regions involved in circularization, suggesting conserved mechanisms for peptide processing and maturation. scispace.comrug.nl

Enterocin (B1671362) AS-48 and Circularin A : These bacteriocins belong to a different subgroup (subgroup I) of circular bacteriocins. scispace.comasm.org While they share very limited primary sequence similarity with this compound, homology modeling suggests they all share a common tertiary structure fold, consisting of a bundle of four or five α-helices. researchgate.netnih.govresearchgate.net However, they differ significantly in their surface charge distribution, with subgroup I bacteriocins being highly cationic, unlike this compound. nih.gov

Mechanisms of Action Research at Molecular and Cellular Levels

Research on Target Cell Membrane Interaction and Permeabilization

Gassericin A's primary mode of action is the permeabilization of the target cell's cytoplasmic membrane. rsc.orgfrontiersin.org This process disrupts the membrane's integrity, which is crucial for cellular function and survival. oup.com The interaction is a critical first step that initiates the cascade of events leading to cell death. rsc.orgresearchgate.net

Studies on Pore Formation Dynamics

The permeabilization of the cell membrane by this compound is achieved through the formation of pores. nih.govnih.gov This action is similar to that of other circular bacteriocins, which are known to create pores or channels in lipid bilayers. nih.govbiorxiv.org It is believed that this compound monomers insert into the membrane and then aggregate to form these pores. The accumulation of these bacteriocin (B1578144) molecules within the membrane is what leads to permeation. nih.gov This action allows for the leakage of small molecules and ions across the membrane. frontiersin.orgnih.gov

Role of Electrostatic and Hydrophobic Interactions with Membranes

The interaction between this compound and the target cell membrane is driven by a combination of electrostatic and hydrophobic forces. frontiersin.orgnih.gov Like many bacteriocins, this compound is cationic, which facilitates an initial electrostatic attraction to the negatively charged components of the bacterial cell membrane, such as anionic phospholipids. frontiersin.orgoup.com

Following this initial electrostatic binding, hydrophobic interactions play a significant role. nih.govasm.org this compound is a highly hydrophobic peptide, a characteristic that promotes its insertion into the lipid bilayer of the membrane. asm.orgtandfonline.com Structural predictions suggest that this compound is composed of alpha-helices that form a compact, globular structure with a hydrophobic surface, which is thought to mediate the interaction with the cell membrane. asm.orgasm.org This insertion disrupts the membrane structure, leading to pore formation and subsequent leakage of cellular contents. oup.comnih.gov

Ion Efflux Studies in Target Microorganisms

A direct and lethal consequence of membrane permeabilization by this compound is the uncontrolled efflux of ions from the cytoplasm of the target cell. frontiersin.orgmdpi.com This leakage dissipates the membrane potential and disrupts the proton motive force, which is essential for cellular energy production and other vital processes. chapman.eduresearchgate.net

Potassium Ion Efflux Investigations

One of the most immediate and well-documented effects of this compound is the rapid efflux of potassium ions (K⁺) from susceptible bacterial cells. frontiersin.orgnih.govnih.gov Studies have demonstrated that exposure to this compound causes a significant leakage of K⁺, which can be measured in the extracellular medium. nih.govresearchgate.netresearchgate.net This loss of intracellular potassium is a key indicator of membrane damage and is considered a primary cause of cell death induced by this bacteriocin. frontiersin.orgoup.comnih.gov Both this compound and the related bacteriocin Reutericin 6 have been shown to cause potassium ion efflux from both live indicator cells and artificial liposomes, although the amounts and patterns of efflux can differ. nih.govnih.gov

ATP Efflux and Cellular Energetics Research

The pores formed by this compound are large enough to allow the efflux of not only small ions like potassium but also larger molecules such as adenosine (B11128) triphosphate (ATP). mdpi.comfrontiersin.org ATP is the main energy currency of the cell, and its depletion has catastrophic consequences for cellular metabolism. researchgate.netnih.gov The loss of intracellular ATP, combined with the dissipation of the membrane potential due to ion leakage, effectively cripples the cell's energetics. researchgate.netfrontiersin.org This collapse of cellular energy-generating systems halts essential processes like nutrient transport, and macromolecule synthesis, ultimately leading to cell death. researchgate.netfrontiersin.org

Receptor-Independent Antimicrobial Action Hypothesis and Validation

The prevailing hypothesis is that this compound acts via a receptor-independent mechanism. frontiersin.orgnih.govasm.org This implies that it does not need to bind to a specific protein receptor on the surface of the target cell to exert its antimicrobial effect. nih.govasm.org Instead, its activity is believed to be a direct consequence of its physicochemical interactions with the lipid components of the cell membrane. frontiersin.orgnih.gov

Several pieces of evidence support this hypothesis. First, this compound has a relatively broad spectrum of activity against various Gram-positive bacteria, which would be less probable if a highly specific, conserved receptor were required. rsc.orgnih.gov Second, studies have shown that this compound can permeabilize artificial lipid vesicles (liposomes), which are devoid of any protein receptors. nih.govnih.gov This demonstrates that direct interaction with the lipid bilayer is sufficient for its membrane-disrupting activity. nih.gov While some circular bacteriocins, like Garvicin ML, have been found to utilize a receptor (the maltose (B56501) ABC transporter) at low concentrations, it is generally held that many, including this compound, primarily function through direct membrane disruption. frontiersin.orgnih.govasm.org This receptor-independent action is considered an advantage, as it may reduce the likelihood of bacteria developing resistance through receptor mutations. nih.gov

Research Findings on this compound-Induced Ion Efflux

ParameterOrganism/SystemObservationReference
Potassium Ion (K⁺) Efflux L. delbrueckii subsp. bulgaricus JCM 1002TThis compound caused significant K⁺ efflux after 60 minutes of incubation. nih.gov
Potassium Ion (K⁺) Efflux Artificial LiposomesThis compound induced K⁺ efflux with a pattern similar to ionophores like gramicidin (B1672133) D and valinomycin. nih.gov
Comparative K⁺ Efflux L. delbrueckii subsp. bulgaricus JCM 1002TThe amount of K⁺ efflux caused by this compound was clearly greater than that caused by Reutericin 6. nih.gov
General Mechanism Sensitive CellsInduces cell death through the leakage of potassium ions resulting from membrane permeation. frontiersin.orgfrontiersin.org

Investigation of Specific Molecular Targets within Target Cells

Research into the molecular and cellular mechanisms of this compound has revealed that its primary mode of action involves direct interaction with the bacterial cell membrane. Unlike some other bacteriocins that may require specific docking receptors, this compound's highly cationic and amphiphilic nature is believed to facilitate an electrostatically driven interaction with the negatively charged components of the target cell's membrane. frontiersin.org This initial binding is followed by the insertion of the peptide into the membrane, leading to a cascade of disruptive events that culminate in cell death. frontiersin.org The primary target is the cytoplasmic membrane, where this compound compromises its integrity and function. nih.govresearchgate.net

Inhibition of Cellular Processes (e.g., cell wall synthesis, if applicable)

The inhibition of cell wall synthesis is a well-documented mechanism for several bacteriocins, particularly lantibiotics like nisin, which target the lipid II precursor essential for peptidoglycan formation. frontiersin.orgexplorationpub.comasm.org This action effectively halts the construction of the cell wall, leading to structural failure and lysis. frontiersin.org Some classes of bacteriocins are known to possess dual mechanisms, including both pore formation and the inhibition of cell wall biosynthesis. frontiersin.org

However, for this compound, a class IIc circular bacteriocin, the primary and most extensively documented mechanism of action is not the inhibition of cell wall synthesis. frontiersin.orgtandfonline.com While inhibition of cellular processes like cell wall synthesis has been reported as a potential secondary or additional mechanism for some cyclic bacteriocins, the core activity of this compound centers on membrane disruption. tandfonline.com Studies focusing specifically on this compound highlight its ability to permeabilize the cell membrane without necessarily interfering with the enzymatic pathways of cell wall construction. nih.gov Research indicates that this compound does not cause general cell lysis or the leakage of large molecules like ATP, which would be a typical outcome of compromised cell wall integrity. nih.gov Instead, its action is more targeted toward disrupting the electrochemical gradients across the membrane. nih.gov

Disruption of Proton Motive Force

A significant body of research confirms that the primary bactericidal action of this compound is the disruption of the proton motive force (PMF) in susceptible bacteria. frontiersin.orgresearchgate.net This is achieved through the formation of pores or ion-selective channels in the cytoplasmic membrane. frontiersin.orgresearchgate.netfrontiersin.org The accumulation of this compound molecules in the membrane of a target cell leads to its permeation. frontiersin.org

Detailed investigations have demonstrated that this compound induces the specific leakage of small cations, particularly potassium ions (K+), from the cytoplasm. frontiersin.orgnih.gov This efflux of potassium ions is a key event that leads to the depolarization of the cytoplasmic membrane. nih.gov The loss of this crucial ion gradient dissipates the membrane potential, a critical component of the PMF. The PMF is essential for vital cellular functions, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. Its collapse ultimately leads to cell death. researchgate.net

One study directly compared the effects of this compound and a similar bacteriocin, reutericin 6, on indicator cells. It found that while both bacteriocins inhibited cell growth and caused potassium ion efflux, the patterns and amounts of ion leakage differed, suggesting subtle differences in their interaction with the cell membrane. nih.gov Notably, the activity of this compound was more effective in causing potassium ion efflux than the potassium ion carrier valinomycin. nih.gov This pore-forming action, leading to the dissipation of the PMF, is a hallmark of most class II bacteriocins and is the central mechanism of antibacterial activity identified for this compound. researchgate.netresearchgate.net

FeatureFindingSource(s)
Primary Target Cytoplasmic membrane frontiersin.orgnih.govresearchgate.net
Initial Interaction Electrostatic attraction to the negatively charged membrane frontiersin.org
Pore Formation Forms pores/channels in the target cell membrane frontiersin.orgresearchgate.netfrontiersin.org
Ion Leakage Causes specific efflux of potassium ions (K+) frontiersin.orgnih.gov
Effect on PMF Dissipates membrane potential, disrupting the proton motive force frontiersin.orgresearchgate.net
Effect on Cell Wall Inhibition of cell wall synthesis is not its primary reported mechanism nih.govtandfonline.com
ATP Leakage Does not cause leakage of larger molecules like ATP nih.gov

Biological Activity Research in Pre Clinical Models

Antimicrobial Activity Research

Gassericin A, a circular bacteriocin (B1578144) produced by the lactic acid bacterium (LAB) Lactobacillus gasseri, has been the subject of significant research for its antimicrobial properties. core.ac.ukresearchgate.net Its unique cyclic structure is thought to contribute to its notable stability against heat, proteases, and wide pH ranges, making it a candidate for various applications. core.ac.ukresearchgate.net

Research demonstrates that this compound exhibits potent antimicrobial activity against a variety of Gram-positive bacteria. scilit.com Its efficacy has been confirmed against foodborne pathogens such as Listeria monocytogenes and Bacillus cereus. researchgate.net In comparative studies using a microwell plate assay, this compound displayed a broader antibacterial spectrum against tested Gram-positive isolates than nisin A, a widely used food preservative. researchgate.netnih.gov The activity of this compound at neutral pH is considered an advantage over nisin, which functions optimally in acidic conditions. researchgate.net

However, like many bacteriocins from lactic acid bacteria, this compound is generally ineffective against Gram-negative bacteria when used as a sole agent. researchgate.netresearchgate.net Its primary targets are Gram-positive organisms, particularly other lactic acid bacteria. researchgate.netnih.gov

Table 1: Documented Spectrum of Activity for this compound Against Select Gram-Positive Bacteria

Bacterial Species Type Activity Noted Reference(s)
Listeria monocytogenes Pathogen Inhibitory researchgate.net
Bacillus cereus Pathogen / Spoilage Inhibitory researchgate.netresearchgate.net
Lactococcus lactis ssp. lactis Spoilage Inhibitory researchgate.netnih.gov
Lactobacillus delbrueckii ssp. bulgaricus Lactic Acid Bacteria Inhibitory researchgate.net
Staphylococcus aureus Pathogen Inhibitory jst.go.jp

The mode of action of this compound is characterized as bactericidal, meaning it actively kills target bacteria rather than merely inhibiting their growth (bacteriostatic). researchgate.netresearchgate.netnih.govjst.go.jp Bacteriocins can achieve this lethal effect through various mechanisms, often involving pore formation in the target cell's membrane, which disrupts essential cellular functions and leads to cell death. scielo.br This bactericidal property is a key characteristic of many bacteriocins produced by lactic acid bacteria. researchgate.net In contrast, some antimicrobial agents are bacteriostatic, only suppressing the proliferation of bacteria, which may resume if the agent is removed. nih.govmdpi.com

The development of resistance to antimicrobials is a significant area of scientific inquiry. For bacteriocins in general, several resistance mechanisms have been proposed. researchgate.net Acquired resistance can emerge in pathogens after continuous exposure, potentially involving modifications to the bacterial cell envelope's lipid composition or alterations in physiological activity. researchgate.net The development of resistance can also be influenced by changes to host-cell receptors or components of cell wall synthesis. ualberta.ca

While these general principles of bacteriocin resistance are recognized, specific research detailing the mechanisms of acquired resistance in pathogens targeted explicitly by this compound is not extensively documented in the available literature. The strategy of some bacterial strains to produce multiple bacteriocins simultaneously is thought to be an evolutionary advantage that can reduce the likelihood of target pathogens developing resistance. core.ac.uk

A noteworthy area of research is the synergistic activity of this compound with other compounds, particularly glycine (B1666218). researchgate.net Studies have demonstrated that while this compound alone is ineffective against Gram-negative bacteria, the combination of this compound and glycine can successfully inhibit their growth. researchgate.netnih.gov

This synergy has been effectively demonstrated in ex vivo food models. In one study, the preservative effect of this compound and glycine was tested in custard cream.

Custard cream containing a sufficient concentration of this compound (123 arbitrary units/mL) completely inhibited the growth of the tested Gram-positive strains, Bacillus cereus and Lactococcus lactis ssp. lactis. researchgate.netnih.gov

In cream with an insufficient amount of this compound (49 arbitrary units/mL), these Gram-positive strains began to grow. nih.gov

However, the addition of 0.5% (wt/wt) glycine to the low-Gassericin A cream resulted in the complete inhibition of this gradual growth. researchgate.netnih.gov

This research highlights that combining this compound with an agent like glycine can enhance its antimicrobial efficacy and broaden its spectrum of activity, a finding that may be valuable for applications such as food preservation. nih.gov

Table 2: Synergistic Effect of this compound and Glycine in Custard Cream Model

Condition Target Organisms Observation Reference(s)
Insufficient this compound Gram-positive strains Gradual bacterial growth nih.gov
Insufficient this compound + 0.5% Glycine Gram-positive strains Complete inhibition of growth researchgate.netnih.gov
This compound alone Gram-negative isolates Growth permitted researchgate.netnih.gov
This compound + Glycine Gram-negative isolates Growth inhibited researchgate.netnih.gov

Research on Acquired Resistance Mechanisms in Target Pathogens

Immunomodulatory Activity Research

Beyond direct antimicrobial action, some bacteriocins are being investigated for their ability to modulate the host immune system. researchgate.net This activity can involve the induction of both pro-inflammatory and anti-inflammatory responses, which are crucial components of innate immunity. researchgate.net

The pig is often used as an animal model for studying human gastrointestinal health and functionality due to physiological similarities. researchgate.net Research has been conducted on the probiotic properties of Lactobacillus gasseri strains, the bacteria that produce this compound, in porcine models. researchgate.netasm.org For instance, studies have examined the ability of the L. gasseri K7 strain to inhibit the adhesion of pathogenic E. coli to intestinal cells. researchgate.net While these studies establish the functionality of the producing organism in a porcine model, direct investigations into the specific immunomodulatory effects of the isolated this compound compound within these models are not extensively detailed in current research. researchgate.netnih.gov The potential for antimicrobial peptides to act as alternatives to traditional antibiotics for improving gut health in pigs is a subject of ongoing interest. nih.gov

Influence on Cytokine Expression Profiles

Similar to research on cellular immune responses, the influence on cytokine expression has been largely attributed to the Lactobacillus gasseri bacterium itself, with a lack of studies focusing specifically on purified this compound.

Investigations into the effects of L. gasseri have shown that it can modulate cytokine production. For example, some strains have been reported to reduce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). mdpi.com In contrast, a study on mice infected with the influenza virus found that the administration of L. gasseri TMC0356 led to an upregulation of the pulmonary expression of several cytokines, including IFN-γ and TNF-α. oup.com Research on the effects of purified this compound in an animal model of obesity noted that further investigation is required to monitor the levels of inflammatory cytokines, indicating this was not measured as part of that study. nih.gov While bacteriocins are generally recognized for their potential to modulate immune responses, direct evidence detailing the specific impact of this compound on cytokine expression profiles is not available in the current body of scientific literature. nih.gov

Effects on Host Cellular Processes (in in vitro and animal models)

This compound has demonstrated direct effects on various host cellular processes, particularly in the regulation of genes related to metabolism and intestinal function.

Gene Expression Regulation Related to Adipocyte Differentiation

The impact of this compound on the genes governing the differentiation of adipocytes (fat cells) has been investigated in both cell culture (in vitro) and animal (in vivo) models. These studies reveal a complex regulatory role for the compound in adipogenesis.

In studies using the 3T3-L1 preadipocyte cell line, this compound was shown to significantly alter the expression of key adipogenic genes when applied during the differentiation process. nih.gov Specifically, it reduced the transcript levels of Stearoyl-CoA desaturase-1 (SCD-1), Zinc finger protein 423 (Zfp423), and Glucose transporter 4 (GLUT4). nih.gov Conversely, the expression of Fatty acid-binding protein 4 (Fabp4), also known as 422ap2, was significantly increased. nih.gov In this in vitro model, the expression of Uncoupling protein 1 (UCP-1) and TNF-α did not show significant changes. nih.gov

These findings were partially mirrored in an in vivo study where mice on a high-fat, high-sugar diet were treated with this compound. nih.govnih.gov In this animal model, this compound administration led to a downregulation of the Zfp423 gene and an upregulation of the Fabp4 gene in abdominal adipose tissue. oup.comnih.govnih.gov The downregulation of Zfp423, a critical regulator for white adipose tissue development, may suggest a potential role for this compound in altering adipocyte characteristics. nih.gov

Table 1: Effect of this compound on Adipocyte-Related Gene Expression

Gene Gene Name Function Model Effect Reference
SCD1 Stearoyl-CoA desaturase-1 Enzyme in fatty acid synthesis 3T3-L1 Cells ▼ Decreased nih.gov
Zfp423 Zinc finger protein 423 Key regulator of adipogenesis 3T3-L1 Cells ▼ Decreased nih.gov
Mouse Model ▼ Decreased nih.govnih.gov
Fabp4 Fatty acid-binding protein 4 Fatty acid uptake and transport 3T3-L1 Cells ▲ Increased nih.gov
(422ap2) Mouse Model ▲ Increased oup.comnih.govnih.gov
GLUT4 Glucose transporter 4 Glucose uptake 3T3-L1 Cells ▼ Decreased nih.gov
UCP-1 Uncoupling protein 1 Thermogenesis in brown fat 3T3-L1 Cells ↔ No Change nih.gov

| TNF-α | Tumor necrosis factor-alpha | Inflammatory cytokine | 3T3-L1 Cells | ↔ No Change | nih.gov |

Metabolic Pathway Modulation Research

Research indicates that this compound can influence key cellular metabolic pathways. Studies using its producing bacterium, Lactobacillus gasseri LA39, have shown that it can activate the oxidative phosphorylation (OXPHOS) pathway in porcine intestinal epithelial cells. This activation leads to a significant increase in the production of ATP, the main energy currency of the cell.

Furthermore, this compound has been shown to directly influence signaling pathways within intestinal cells. It binds to a cell surface protein and triggers the mechanistic target of rapamycin (B549165) (mTOR) pathway, which in turn modulates levels of the second messengers cAMP and cGMP. This signaling cascade is instrumental in its effects on intestinal function. The observed downregulation of the SCD-1 gene also points towards a modulatory role in lipid metabolism pathways. nih.gov

Influence on Intestinal Gene Expression Related to Absorption and Secretion

A significant area of research has focused on this compound's ability to modulate intestinal function by altering the expression of genes involved in fluid and electrolyte transport. This action is initiated by the binding of this compound to Keratin 19 (KRT19), a protein present on the plasma membrane of intestinal epithelial cells. nih.govtandfonline.com

This binding event activates an intracellular signaling cascade that ultimately regulates the expression of several transporter proteins. researchgate.net Research in a piglet model demonstrated that this leads to an increased expression of proteins associated with intestinal fluid absorption, while simultaneously decreasing the expression of proteins responsible for intestinal secretion. researchgate.net This dual action effectively enhances fluid uptake from the intestine and reduces secretion, which has been shown to increase resistance to diarrhea in early-weaned piglets. nih.govtandfonline.com

Table 2: Effect of this compound on Intestinal Gene/Protein Expression | Gene/Protein | Function | Effect | Reference | | :--- | :--- | :--- | :--- | | NHE3 | Sodium-hydrogen antiporter 3 | Absorption | ▲ Increased | researchgate.net | | SLC5A1 | Sodium/glucose cotransporter 1 | Absorption | ▲ Increased | researchgate.net | | DRA | Down-regulated in adenoma | Absorption | ▲ Increased | researchgate.net | | PAT1 | Putative anion transporter 1 | Absorption | ▲ Increased | researchgate.net | | NKCC1 | Na-K-Cl cotransporter 1 | Secretion | ▼ Decreased | researchgate.net | | CFTR | Cystic fibrosis transmembrane conductance regulator | Secretion | ▼ Decreased | researchgate.net | | CaCC1 | Calcium-activated chloride channel 1 | Secretion | ▼ Decreased | researchgate.net |

Antioxidant Properties in in vitro Systems

Research into the antioxidant properties of the bacteriocin this compound is intrinsically linked to the metabolic activities of the bacterium that produces it, Lactobacillus gasseri. While direct in vitro studies focusing exclusively on the antioxidant capacity of the purified this compound peptide are not extensively documented in the available scientific literature, numerous studies have demonstrated significant antioxidant activity in Lactobacillus gasseri strains known to produce this bacteriocin. The antioxidant effects are often attributed to the bacterium as a whole, its cell-free supernatant (CFS), and various metabolites it produces, rather than to this compound in isolation.

In vitro assessments have revealed that L. gasseri exhibits notable antioxidant capabilities through various mechanisms, including free radical scavenging, metal ion chelation, and inhibition of lipid peroxidation. upi.eduresearchgate.net These properties are considered strain-specific. researchgate.netmdpi.com

Detailed research findings from various in vitro antioxidant assays on Lactobacillus gasseri are presented below:

DPPH Radical Scavenging Activity: The DPPH free radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. Studies have shown that intact cells and cell-free extracts of L. gasseri strains possess substantial DPPH radical scavenging abilities. upi.edu In one study, the intact cells of the G11 strain of L. gasseri demonstrated a scavenging activity of 81%, which was higher than that of its cell-free extract. upi.edu Another study found that L. gasseri ATCC 33323 exhibited a scavenging rate of 91.29% after 210 minutes. juniperpublishers.comnih.gov

Ferrous Ion Chelating Capacity: The ability of a substance to chelate ferrous ions (Fe²⁺) is a crucial antioxidant mechanism, as it prevents these ions from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. Lactobacillus gasseri strains have been found to possess a strong capacity for ferrous ion chelation, with some strains reaching a chelation rate of up to 88%. upi.eduupi.edu

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cellular damage. The capacity of L. gasseri to inhibit this process has been evaluated. Strains of L. gasseri have demonstrated the ability to inhibit linoleic acid peroxidation, with inhibition rates for intact cells ranging from 44% to 66%, and for cell-free extracts between 30% and 49%. upi.edu One particular strain, L. gasseri ST16HK, showed an anti-lipid peroxidation level of 69.43%. researchgate.net

Superoxide (B77818) Anion Radical Scavenging: Lactobacillus gasseri strains have also been identified as having an excellent capacity for scavenging superoxide anion radicals, which are precursors to other more potent reactive oxygen species. upi.eduupi.edu

The collective findings from these in vitro studies underscore the significant antioxidant potential associated with Lactobacillus gasseri. While the specific contribution of this compound to these observed effects remains to be elucidated through studies on the purified peptide, the bacterium itself is a recognized source of antioxidant activity.

Interactive Data Table: In Vitro Antioxidant Activity of Lactobacillus gasseri

Antioxidant AssayStrain(s)Sample TypeResultCitation(s)
DPPH Radical ScavengingL. gasseri G11Intact Cells81% scavenging activity upi.edu
DPPH Radical ScavengingL. gasseri ATCC 33323Cell-Free Supernatant91.29% scavenging at 210 min juniperpublishers.comnih.govbohrium.com
Ferrous Ion ChelationL. gasseri strainsNot specifiedUp to 88% chelation capacity upi.eduupi.edu
Lipid Peroxidation InhibitionL. gasseri G6Intact Cells66% inhibition upi.edu
Lipid Peroxidation InhibitionL. gasseri G12Cell-Free Extract49% inhibition upi.edu
Lipid Peroxidation InhibitionL. gasseri ST16HKNot specified69.43% inhibition researchgate.net
Superoxide Anion Radical ScavengingL. gasseri strainsNot specifiedExcellent scavenging capacity upi.eduupi.edu

Analytical Methodologies for Detection and Quantification

Purification Strategies for Research Applications

The purification of Gassericin A is challenging due to its highly hydrophobic nature. tandfonline.comnih.gov Effective strategies typically involve multiple chromatographic steps to achieve homogeneity from complex culture supernatants. A multi-step approach combining different separation principles is often employed to obtain the pure bacteriocin (B1578144) for structural and functional studies. nih.govacademicjournals.org

Reverse-phase chromatography (RPC) is the principal and most effective method for purifying this compound. tandfonline.comnih.govresearchgate.net This technique separates molecules based on their hydrophobicity. Given that this compound is composed of approximately 45.7% hydrophobic amino acids, RPC is particularly well-suited for its isolation. tandfonline.com

Initial purification steps often involve processing the culture supernatant from a modified MRS broth, where oleic acid replaces Tween 80 to facilitate easier extraction. tandfonline.comnih.gov One reported protocol achieved a 4,500-fold increase in specific activity with a 6% recovery. tandfonline.comnih.gov The process may begin with defatting the culture supernatant with n-hexane, followed by dialysis. tandfonline.com The dialysate can then be subjected to hydrophobic interaction chromatography before proceeding to RPC. tandfonline.com

For the RPC step, various stationary phases and elution systems have been utilized. Common resins include LiChroprep RP-8 and C4 or C18 columns. tandfonline.comtandfonline.com Elution is typically achieved using a gradient of an organic solvent, such as 2-propanol or acetonitrile (B52724), in water, often with the addition of trifluoroacetic acid (TFA). tandfonline.comasm.org For instance, purified this compound can be obtained by stepwise elution with 60% 2-propanol from a LiChroprep RP-8 resin. tandfonline.com The final purified peptide often presents as a single peak on an analytical RP-HPLC chromatogram. tandfonline.com

Table 1: Example Purification Scheme for this compound from L. gasseri LA39 Culture Supernatant This interactive table summarizes a multi-step purification process for this compound, detailing the fraction and specific activity at each stage.

Purification Step Fraction Total Activity (AU) Total Protein (mg) Specific Activity (AU/mg) Purification (fold) Yield (%)
Culture Supernatant I 1,280,000 2,048 625 1 100
Methanol Extraction II 1,280,000 205 6,244 10 100
LiChroprep RP-8 (Batch) III 256,000 36.6 6,995 11.2 20
LiChroprep RP-8 (Stepwise) IV 128,000 4.5 28,444 45.5 10
Re-chromatography V 76,800 0.027 2,844,444 4551.1 6

Data adapted from research on this compound purification. tandfonline.com

While reverse-phase chromatography is the cornerstone of this compound purification, other techniques like ion-exchange and gel filtration chromatography can be integrated into the workflow, typically as initial or intermediate steps. nih.govacademicjournals.org

Ion-Exchange Chromatography (IEX) separates proteins based on their net surface charge. bio-rad.com This method can be used as an early step to remove oppositely charged or neutral contaminants from the culture supernatant. For example, in the purification of a similar bacteriocin, cation-exchange chromatography using an SP-Sepharose column was employed following salt precipitation. nih.gov

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. This technique can be used to remove molecules that are significantly larger or smaller than this compound (molecular weight of approximately 5.65 kDa). researchgate.nettandfonline.com It is also effective for desalting samples after steps like ammonium (B1175870) sulfate (B86663) precipitation or IEX. academicjournals.org For instance, a multi-step purification of another bacteriocin, Gassericin GA-3.1, incorporated both ion-exchange and gel filtration chromatography prior to the final HPLC step. nih.gov

The pronounced hydrophobicity of this compound presents specific challenges that must be addressed during purification.

Solubility : this compound is only slightly soluble in water. Its solubility can be significantly increased by the addition of organic solvents like acetonitrile or alcohols such as 2-propanol. tandfonline.comnih.gov Therefore, buffers used during purification, especially in the final steps, must often contain these solvents to prevent aggregation and loss of the peptide.

Interaction with Media Components : In standard MRS culture medium, this compound can form strong associations with detergents like Tween 80. tandfonline.comnih.gov This interaction can hinder its isolation. To circumvent this, L. gasseri is often cultured in modified media where Tween 80 is replaced with oleic acid, which is more easily removed by initial extraction steps (e.g., with n-hexane). tandfonline.comtandfonline.com

Adsorption to Surfaces : Hydrophobic peptides have a tendency to adsorb nonspecifically to surfaces such as glass and plastic tubes. This can lead to significant sample loss during purification. Using low-protein-binding labware and ensuring the peptide remains solubilized in appropriate solvents can help mitigate this issue.

Ion-Exchange and Gel Filtration Chromatography

Molecular Biology Techniques for Detection and Quantification

Molecular biology techniques provide rapid and specific methods for detecting this compound-producing strains and quantifying the genes responsible for its production. These methods target the bacteriocin gene cluster rather than the peptide itself.

The genetic determinants for this compound production are located on a 33-kb conjugative plasmid designated pLgLA39. oup.comnih.gov This plasmid contains the gaa gene cluster, which includes the structural gene for the bacteriocin precursor (gaaA) and genes related to immunity and transport. tandfonline.comnih.gov

Polymerase Chain Reaction (PCR) is a fundamental tool for the detection of these genes. By designing primers that specifically target a unique sequence within the gaa gene cluster, PCR can be used to rapidly screen bacterial isolates for their potential to produce this compound. mdpi.com The presence of an amplified DNA fragment of the expected size indicates that the strain harbors the genetic machinery for production.

Quantitative Real-Time PCR (qPCR) extends this capability by allowing for the quantification of the target DNA sequence. nih.gov This is particularly useful for studying gene expression or determining the abundance of a specific strain in a mixed microbial population. researchgate.netnih.gov For example, qPCR assays have been successfully developed for other gassericins, such as K7 A and K7 B, to detect and quantify the producer strain (L. gasseri K7) in fecal samples. researchgate.netnih.gov A similar approach targeting the gaaA gene or other conserved genes in the cluster can be applied for the specific quantification of this compound-producing strains.

The development of specific primers is the most critical aspect of creating a reliable molecular detection assay. This is especially important within the Lactobacillus genus, where many species are closely related. For instance, the high similarity of the 16S rRNA gene sequences among members of the L. acidophilus group (which includes L. gasseri) makes this gene unsuitable for species-level differentiation. oup.comoup.com

Therefore, primers must be designed based on unique genetic sequences. The genes within the this compound biosynthetic cluster are ideal targets. The process for developing specific primers involves:

Sequence Analysis : Comparing the DNA sequence of the this compound gene cluster with databases to ensure it is unique and not present in other bacteria. tandfonline.com

Primer Design : Using bioinformatics tools to design primer pairs that anneal to a specific region of the target gene (e.g., gaaA). mdpi.com An oligonucleotide probe based on the internal amino acid sequence of this compound was instrumental in the initial cloning of its structural gene. tandfonline.com

Specificity Testing : Validating the designed primers by performing PCR or qPCR against a panel of DNA from both target (this compound-producing L. gasseri) and non-target strains (other Lactobacillus species and related bacteria). researchgate.netnih.gov Studies on the related Gassericin K7 found that some non-producing strains contained incomplete gene clusters, highlighting the need for primers that target the entire functional cluster to confirm production capability. researchgate.netnih.gov

Table 2: Example of Primer Design Strategy for Detecting Gassericin-Producing Strains This table illustrates the approach for designing and validating primers for a gassericin gene cluster, based on published methodologies for similar bacteriocins.

Target Gene/Region Primer Name Primer Sequence (5' -> 3') Purpose Reference
Gassericin K7 A gene cluster GaskA-F TGTGGTTTGTTTGGTATTTGTG Detection of the complete K7 A gene cluster in L. gasseri K7 researchgate.netnih.gov
GaskA-R CCATTTGCTACCACTTTCTTC researchgate.netnih.gov
Gassericin K7 B gene cluster GaskB-F GCTTGTTGTTGTTGTTGTTGTT Detection of the complete K7 B gene cluster in L. gasseri K7 researchgate.netnih.gov
GaskB-R CATTTTCTTTTCTTTTCTTTTC researchgate.netnih.gov
This compound structural gene (gaaA) GA4 (Oligonucleotide Probe) TI GTI GAC(T) GCI ATG GCI III GGI GCI C(T)TI GTI GGI ACI GCI TT Initial cloning of the gaaA gene based on amino acid sequence tandfonline.com

Note: The sequences for Gassericin K7 primers are provided as a validated example of specific primer design for a gassericin. The GA4 probe illustrates an early approach to identifying the this compound gene.

PCR and Quantitative Real-Time PCR Assays for Gene Clusters

Biochemical Assays for Activity Determination (e.g., Agar (B569324) Well Diffusion, Time-Kill Assays)

The biological activity of this compound is a primary determinant of its potential utility. Therefore, accurate and reproducible methods for detecting and quantifying its antimicrobial effect are essential. Biochemical assays are fundamental in this regard, providing insights into the potency and spectrum of the bacteriocin's inhibitory action. The most common methods employed are agar well diffusion assays for qualitative and semi-quantitative screening and time-kill assays for detailed kinetic analysis.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of bacteriocins like this compound. tandfonline.comfrontiersin.org This assay is based on the principle that an antimicrobial agent will diffuse from a well through a solidified agar medium and inhibit the growth of a susceptible indicator microorganism, creating a zone of inhibition. The size of this zone is proportional to the concentration and activity of the antimicrobial substance.

The methodology typically involves preparing an agar plate, such as MRS agar, which is then overlaid with a soft agar lawn containing a high concentration of a sensitive indicator strain. nih.govbiorxiv.org Lactobacillus delbrueckii subsp. bulgaricus is frequently used as the indicator organism for this compound assays. nih.govresearchgate.net Once the overlay has solidified, wells are cut into the agar, and a specific volume of the this compound sample (e.g., purified solution or cell-free supernatant) is added to each well. nih.govbiorxiv.org The plates are often kept at a low temperature for a few hours to allow for the diffusion of the compound before incubation under conditions suitable for the growth of the indicator strain. biorxiv.org

The activity is then assessed by measuring the diameter or radius of the clear zone of growth inhibition around the well. biorxiv.org For quantification, the activity is often expressed in Arbitrary Units per milliliter (AU/mL). An arbitrary unit is typically defined as the reciprocal of the highest serial dilution of the bacteriocin solution that still produces a discernible zone of inhibition against the indicator strain. asm.orgtandfonline.com

Table 1: Research Findings from Agar Well Diffusion Assays for this compound

Indicator StrainAssay DetailsFindingsReference(s)
L. delbrueckii subsp. bulgaricus JCM 1002TWells (5 mm diameter) were filled with 65 µl of serially diluted samples in MRS agar plates overlaid with the indicator strain.Purified this compound showed inhibitory activity. 16 ng of this compound inhibited the growth of L. reuteri LA6. nih.gov
L. delbrueckii subsp. bulgaricus 5583Cell-free supernatants (50 µl) from L. gasseri LM19 were placed in wells on plates containing the indicator strain.The well-diffusion assay only inhibited the growth of L. bulgaricus, which was the most sensitive indicator among those tested. biorxiv.org
L. delbrueckii subsp. bulgaricus JCM 1002TMicrowell plate assay (a variation of diffusion/dilution) was used to test this compound against 12 spoilage bacteria.This compound had a broader antibacterial spectrum than nisin A against the tested strains. researchgate.net
L. amylovorus JCM 2010The agar-well diffusion assay was used for the detection of bacteriocin activity from L. gasseri JCM 2124.Four active peptides were purified, showing distinct specific activities. oup.com

Time-Kill Assays

To understand the dynamics of the interaction between a bacteriocin and a target microorganism, time-kill kinetic assays are employed. This method provides detailed information on whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs. emerypharma.com A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the viable cell count (Colony Forming Units, CFU/mL) from the initial inoculum. emerypharma.com

The assay involves exposing a standardized inoculum of a susceptible bacterial strain (e.g., 10^5 to 10^7 CFU/mL) to a specific concentration of the antimicrobial agent in a liquid broth medium. nih.govacs.org At predetermined time intervals (e.g., 0, 4, 6, 8, and 24 hours), aliquots are withdrawn from the test suspension, serially diluted, and plated onto appropriate agar plates to determine the number of viable cells (CFU/mL). nih.govfrontiersin.org A control group without the antimicrobial agent is run in parallel to monitor the natural growth of the microorganism. acs.org

Studies on the cell-free supernatant of Lactobacillus gasseri strains, which contains bacteriocins, have demonstrated their bactericidal effects against various pathogens. For instance, the supernatant of L. gasseri 1A-TV showed a significant bactericidal effect against carbapenem-resistant Klebsiella pneumoniae, with a reduction of more than 3-log10 in the bacterial count after 24 hours. nih.gov

Table 2: Findings from Time-Kill Kinetic Assays of L. gasseri Supernatants

Target Strain(s)Assay ConditionsKey FindingsReference(s)
Carbapenem-resistant Klebsiella pneumoniaeAn inoculum of 3 x 10^5 CFU/mL was exposed to cell-free supernatant (CFS) from L. gasseri 1A-TV (1:1 ratio) for up to 24 hours.The CFS showed bactericidal activity, reducing the inoculum by more than 3 logs after 24 hours of incubation. The effect was diminished when the CFS was treated with proteinase K or trypsin, indicating a proteinaceous nature. nih.gov
Shigella flexneriAn inoculum of 10^7 CFU/mL was exposed to a bacteriocin from Lactiplantibacillus plantarum at 2x MIC for up to 2 hours.While not specific to this compound, this related study demonstrates the methodology where viable counts are monitored over short time intervals to assess bactericidal speed. frontiersin.org

In addition to these primary methods, other biochemical assays are used to characterize this compound's activity. An in situ activity assay can be performed following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). After electrophoresis, the gel is overlaid with a soft agar lawn containing an indicator strain. A clear zone of inhibition corresponding to the protein band of the bacteriocin confirms its molecular weight and activity. tandfonline.comnih.govoup.comresearchgate.net Furthermore, microwell plate assays or broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the bacteriocin that prevents visible growth of a microorganism. researchgate.netcsic.es

Bioengineering and Production Enhancement Research

Genetic Engineering Strategies for Enhanced Gassericin A Production

Genetic engineering offers powerful tools to overcome the typically low yields of bacteriocin (B1578144) production in their native hosts and to facilitate production in more easily manageable industrial microorganisms. nih.gov

Homologous expression involves the genetic modification of the natural producing organism, Lactobacillus gasseri, to enhance the production of this compound or its related components. Research in this area has provided insights into the genetic organization and function of the this compound biosynthetic gene cluster. The gene cluster responsible for this compound production, designated gaa, includes not only the structural gene (gaaA) but also genes involved in immunity (gaaI), and secretion (gaaBCADITE). asm.orgasm.org

Studies have demonstrated that the seven gaa genes (gaaBCADITE) are located on a 33,333-bp plasmid, pLgLA39, and are sufficient for the production of active this compound in a non-producing L. gasseri strain. asm.org When these genes were cloned into an expression vector and transformed into L. gasseri JCM 1131T, the transformed strain exhibited significant antibacterial activity, confirming that the cloned genes were active and produced this compound. asm.org

Furthermore, homologous expression has been crucial in understanding the immunity mechanism. The expression of the gaaI gene alone in a susceptible L. gasseri strain conferred a significant increase in resistance to this compound, identifying GaaI as the immunity peptide. asm.org This is a critical aspect for production enhancement, as high concentrations of the bacteriocin can be toxic to the producer strain itself without a robust immunity system. mdpi.com

While direct overexpression of the entire gaa operon in L. gasseri for yield enhancement is a logical strategy, published research has often focused on the functional characterization of the gene cluster components through homologous expression. For example, similar strategies have been applied to other bacteriocins from L. gasseri, such as gassericin T and gassericin S, where homologous expression in deletion mutants was used to elucidate their synergistic activity as class IIb bacteriocins. nih.govbiorxiv.orgnih.gov These studies provide a framework for future work on enhancing this compound production in its native host.

Heterologous expression, the production of a protein in an organism other than the original producer, is a common strategy to achieve higher yields and simplify purification processes. frontiersin.orgnih.gov Escherichia coli and food-grade lactic acid bacteria like Lactococcus lactis are the most common hosts for this purpose. frontiersin.orgnih.gov

This compound has been heterologously expressed in both E. coli and L. lactis. frontiersin.orgresearchgate.net In one study, the expression of the structural gene for this compound in E. coli resulted in the production of a non-cyclic mature peptide. researchgate.net This linear form of this compound exhibited a specific activity 173-fold lower than the natural, circular molecule, highlighting the critical role of cyclization for its potent antibacterial activity. researchgate.net This approach, while not yielding the fully active bacteriocin, was instrumental in demonstrating the importance of the circular structure.

The development of efficient heterologous expression systems is crucial for producing large quantities of this compound for research and potential applications, as well as for creating engineered variants with improved properties. frontiersin.org

Interactive Data Table: Heterologous Expression Systems for this compound and its Components

Expressed ComponentHost OrganismVector SystemOutcomeReference
This compound (linear)Escherichia coliNot specifiedProduction of non-cyclic peptide with 173-fold lower activity researchgate.net
GaaI (Immunity Peptide)Lactococcus lactispIL253-P32Expressed GaaI conferred >7-fold increased resistance to this compound asm.org
gaa gene clusterL. gasseri JCM 1131TpSYE2Production of active, antibacterial this compound asm.org

Homologous Expression Systems

Fermentation Process Optimization for Research Scale Production

Optimizing the fermentation process is a critical step to maximize the yield of this compound from either its native producer or a recombinant host. rsc.orgmdpi.com This involves refining the composition of the growth medium and the physical culture conditions. mdpi.com

The composition of the culture medium significantly influences both bacterial growth and bacteriocin production. mdpi.com Standard laboratory media like MRS broth are often used for the cultivation of Lactobacillus species, but they are expensive and not food-grade, limiting their use for industrial-scale production. researchgate.netaffrc.go.jp

Research has focused on developing low-cost, food-grade media that can support high-yield this compound production. One successful approach involved using cheese whey, a byproduct of the dairy industry, as a basal medium. researchgate.netresearchgate.net Supplementation of cheese whey with proteose peptone and a surfactant, yolk lecithin, was shown to efficiently support the growth of L. gasseri LA39 and the production of this compound. researchgate.net The surfactant is thought to play a role in the production or transport of the hydrophobic this compound molecule. tandfonline.com In another study, oleic acid was used as a substitute for Tween 80 in a modified MRS medium, which also supported this compound production. tandfonline.com

Optimization of a food-grade medium based on MRS ingredients, where nitrogen sources were replaced with a specific food-grade yeast extract, also yielded promising results for producing food-grade this compound. affrc.go.jp

Interactive Data Table: Media Optimization for this compound Production by L. gasseri LA39

Base MediumSupplement(s)Effect on this compound ProductionReference
Reconstituted Cheese WheyProteose peptone, Yolk lecithinEfficient production in a food-grade medium researchgate.net
MRS Broth (modified)Oleic acid (replacing Tween 80)Supported growth and this compound production tandfonline.com
MRS-based Food-Grade MediumFood-grade yeast extract (FR), Tween 80Optimal production at 0.9% YE-FR and 0.02% Tween 80, yielding 246 AU/mL affrc.go.jp

Physical parameters such as temperature, pH, and inoculum size are crucial variables that affect the growth of L. gasseri and its bacteriocin output. ijcmas.com Response Surface Methodology (RSM) has been employed to study the combined effects of these factors and to determine the optimal conditions for bacteriocin production by L. gasseri strains.

One study on L. gasseri NBL 18, a bacteriocin-producing strain, demonstrated that temperature, pH, inoculum size, and incubation time all had significant effects on production. ijcmas.com While this study did not specifically measure this compound, the findings are highly relevant for optimizing its production. The maximum bacteriocin yield was achieved at a temperature of 37°C, a pH of 8.0, an inoculum size of 3%, and after 24 hours of incubation. ijcmas.com It is noteworthy that optimal bacteriocin production often occurs at high cell densities. ijcmas.com

Another factor influencing production is the cell density of the initial culture. For some gassericins, like gassericin E, production in broth is only achieved at high initial cell densities, a phenomenon linked to a quorum-sensing regulatory system. nih.gov This suggests that inoculum preparation and density could be important refinement parameters for this compound production as well.

Interactive Data Table: Optimized Culture Conditions for Bacteriocin Production by L. gasseri

ParameterInvestigated RangeOptimal ConditionReference
Temperature37-42°C37°C ijcmas.com
pH4.0-8.08.0 ijcmas.com
Inoculum Level1-3%3% ijcmas.com
Incubation Time6-24h24h ijcmas.com

Media Composition Research

Rational Design and Mutagenesis for Structure-Function Relationship Studies

Rational design and site-directed mutagenesis are powerful bioengineering techniques used to probe the relationship between the structure of a peptide and its function. core.ac.ukchapman.edu By systematically altering the amino acid sequence, researchers can identify key residues responsible for antimicrobial activity, stability, and target specificity. nih.gov

While extensive mutagenesis studies have been performed on other bacteriocins like nisin and circularin A, leading to variants with enhanced properties, such research on this compound is less documented. chapman.edufrontiersin.org However, the principles and findings from these studies provide a roadmap for future engineering of this compound. For instance, studies on nisin have shown that modifications in the hinge region can enhance its diffusion and effectiveness in complex food matrices. core.ac.uk

For circular bacteriocins, mutagenesis is used to understand the requirements for biosynthesis, including the roles of the leader peptide and terminal residues in the cyclization process. acs.org Engineering efforts on circularin A have explored the effects of swapping entire alpha-helical domains and introducing disulfide bonds to alter stability and activity. nih.gov

A key piece of structure-function information for this compound came from the heterologous expression of its linear counterpart in E. coli. The dramatically reduced activity of the linear form unequivocally demonstrated that the head-to-tail circular structure is essential for its high potency. researchgate.net This finding underscores that any engineering efforts must aim to preserve the ability of the peptide to be properly circularized. Future mutagenesis studies on this compound could target specific residues to investigate their role in its interaction with bacterial membranes, its stability against proteases, and its spectrum of activity.

Generation of Modified Peptides

Bioengineering efforts for this compound have primarily focused on understanding the significance of its unique circular structure and post-translational modifications. Researchers have explored the generation of modified peptides to investigate structure-function relationships. researchgate.netmdpi.com

One significant modification involved the heterologous expression of this compound in Escherichia coli. scispace.comrug.nl Since E. coli lacks the specific enzymatic machinery required for the head-to-tail cyclization of the peptide, this expression system produced a linear, non-cyclic version of mature this compound. scispace.comrug.nl This allowed for a direct comparison between the cyclic and linear forms of the peptide, which possess the same primary amino acid sequence. scispace.comrug.nl

Another point of comparison arises from a naturally occurring variant, Reutericin 6, produced by Lactobacillus reuteri LA6. nih.govnih.gov this compound and Reutericin 6 have identical primary amino acid sequences and molecular weights. nih.govnih.gov However, analysis revealed a difference in post-translational modification, specifically in the content of D-alanine. nih.govnih.gov While both bacteriocins contain D-alanine residues converted from L-alanine, this compound possesses two D-Ala residues, whereas Reutericin 6 has only one. nih.govnih.gov This difference in chirality, arising from the producing strains' enzymatic activities, represents a subtle but crucial modification to the peptide's final structure. oup.com

Table 1: Generated and Identified Modifications of this compound

Peptide Name Producing Strain/System Modification Description
This compound (Wild-Type) Lactobacillus gasseri LA39 58-amino-acid, post-translationally cyclized peptide containing two D-alanine residues. nih.govnih.govtandfonline.com
Non-cyclic this compound Escherichia coli (heterologous expression) Linear peptide with the same 58-amino-acid sequence as the wild-type, but lacking the N-to-C terminal peptide bond. scispace.comrug.nl
Reutericin 6 Lactobacillus reuteri LA6 58-amino-acid, cyclized peptide with an identical primary sequence to this compound, but containing only one D-alanine residue. nih.govnih.gov

Assessment of Altered Biological Activities

The biological activities of modified this compound peptides have been assessed to determine the functional importance of cyclization and D-amino acid content. These studies have revealed significant impacts on antimicrobial potency and spectrum.

The non-cyclic this compound, produced through heterologous expression in E. coli, demonstrated drastically reduced antimicrobial efficacy. scispace.comrug.nl Research showed that the specific activity of the linear peptide was 173-fold lower than that of its native, circular counterpart. scispace.comrug.nl This finding underscores the critical role of the circular structure in the potent bactericidal activity of this compound, likely by providing enhanced stability against proteases and maintaining a rigid conformation necessary for membrane interaction. researchgate.netnih.gov

The comparison between this compound and Reutericin 6, which differ only in their D-alanine content, also revealed distinct biological activities. nih.govnih.gov Although both are active antimicrobial agents, Reutericin 6 exhibits a narrower inhibition spectrum than this compound. nih.govnih.gov Notably, this compound is capable of inhibiting the growth of the Reutericin 6-producing strain, L. reuteri LA6, whereas Reutericin 6 cannot inhibit the this compound producer, L. gasseri LA39. nih.gov Furthermore, while both bacteriocins function by causing the efflux of potassium ions from target cells, the patterns and amounts of efflux differ between the two. nih.govnih.gov These differences in activity are attributed to the variation in D-alanine content, which influences the peptide's secondary structure and its mode of action. nih.govnih.gov

Table 2: Comparison of Biological Activities of Modified this compound Peptides

Peptide Specific Activity Key Findings on Altered Activity
This compound (Wild-Type) High Broad inhibitory spectrum among Gram-positive bacteria; contains two D-Ala residues. scispace.comrug.nlnih.govnih.gov
Non-cyclic this compound 173-fold lower than wild-type Demonstrates that the cyclic structure is essential for high potency. scispace.comrug.nl
Reutericin 6 High, but narrower spectrum than this compound Does not inhibit L. gasseri LA39; shows different ion efflux patterns due to having only one D-Ala residue. nih.govnih.gov

Future Research Directions and Unanswered Questions

In-depth Elucidation of Post-Translational Modification Pathways

Gassericin A is a ribosomally synthesized and post-translationally modified peptide (RiPP). nih.gov Its defining characteristic is its circular structure, formed by a head-to-tail peptide bond that links its N- and C-termini. nih.gov This cyclization is a key post-translational modification (PTM) that confers remarkable stability against heat, extreme pH, and proteolytic enzymes. nih.govcore.ac.uk However, the precise enzymatic machinery and biochemical pathways governing this crucial cyclization step remain largely unknown. nih.gov

Future research must focus on identifying and characterizing the specific enzymes involved in the maturation of the this compound precursor peptide. While it is understood that leader peptides often guide the modification process in RiPPs, the specific recognition sites within the this compound precursor and the identity of the dedicated cyclase enzyme are yet to be determined. nih.gov It is also unclear whether other modifications, such as D-/L-amino acid conversions, occur, which could explain differences in antimicrobial spectra observed between this compound and other bacteriocins with identical primary sequences. rug.nl Investigating the genetic determinants surrounding the this compound structural gene (gaaA) may reveal the full complement of proteins required for its modification, export, and circularization. nih.gov

Comprehensive Mapping of Molecular Targets and Signaling Cascades

The primary antimicrobial mechanism of this compound is understood to involve the permeabilization of the cell membrane in susceptible bacteria, leading to the leakage of intracellular ions like potassium and subsequent cell death. frontiersin.org This interaction is thought to be electrostatically driven and does not appear to require a specific membrane receptor. frontiersin.org However, this model may be an oversimplification. A related bacteriocin (B1578144), Gassericin GA-3.1, has been shown to downregulate genes related to virulence and biofilm formation in Listeria monocytogenes, suggesting that the effects of these bacteriocins extend beyond simple membrane disruption to influencing cellular signaling. x-mol.net

A significant frontier for research is the exploration of this compound's impact on eukaryotic cells. Recent in vivo studies in mice have revealed that this compound can modulate the expression of genes associated with obesity, such as Zfp423 and Fabp4. nih.govresearchgate.net Furthermore, the producing bacterium, L. gasseri LA39, has been shown to activate host signaling pathways, including the NF-kappa B and PI3K-Akt pathways. mdpi.comfrontiersin.org A critical unanswered question is whether this compound itself is the direct effector of these changes. Future studies should aim to comprehensively map the molecular targets of this compound in both prokaryotic and eukaryotic systems to identify specific protein interactions and delineate the downstream signaling cascades that are triggered.

Advanced Omics Approaches (Proteomics, Metabolomics) to Understand Cellular Impact

To achieve a holistic understanding of this compound's biological impact, advanced "omics" technologies are indispensable. frontiersin.orgeuti.org Proteomics and metabolomics can provide a system-wide view of the physiological changes induced by this compound in both target pathogens and host cells. Research using isobaric tags for relative and absolute quantification (iTRAQ) has already demonstrated that the producing bacterium, L. gasseri LA39, can significantly alter the proteome of host intestinal cells, notably activating the oxidative phosphorylation (OXPHOS) pathway and influencing primary bile acid biosynthesis. frontiersin.orgnih.govnih.gov

The logical and crucial next step is to apply these powerful techniques to study the effects of purified this compound.

Proteomics: Would allow for the large-scale identification of proteins whose expression is altered in bacteria or host cells upon exposure to this compound, revealing pathways affected beyond the cell membrane.

Metabolomics: Can offer a detailed snapshot of the metabolic perturbations caused by the bacteriocin. researchgate.net This could confirm, for example, if this compound directly causes the leakage of specific metabolites from target bacteria or induces signature metabolic shifts in host tissues related to its observed effects on obesity complications. nih.gov

Integrating these omics datasets will be key to building comprehensive models of this compound's mechanism of action.

Exploration of Novel Biological Activities and Mechanistic Nuances

The established biological activity of this compound is its bactericidal effect against a range of Gram-positive foodborne pathogens, including Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. nih.gov However, emerging evidence suggests its bioactivity is not limited to antimicrobial action.

A groundbreaking area for future research is its role in metabolic regulation. Studies have shown that this compound, despite increasing weight gain in mice on a high-fat diet, concurrently improves obesity-related complications, such as elevated serum cholesterol, LDL, and detrimental hepatic enzymes. nih.govresearchgate.net This paradoxical effect warrants deep investigation to understand the mechanistic nuances of how it uncouples weight gain from its negative metabolic consequences. Additionally, the broader family of bacteriocins is being explored for other functions, including anticancer and immunomodulatory activities, which are unexplored avenues for this compound. mdpi.comresearchgate.net Future work should systematically screen this compound for other novel biological activities and investigate its potential to inhibit complex bacterial behaviors like biofilm formation, a mechanism noted for the related Gassericin GA-3.1. x-mol.net

Development of Advanced in vitro and in vivo Research Models for Mechanistic Studies

Translating basic findings into a mechanistic understanding requires sophisticated research models. While initial in vivo work has utilized mouse models of diet-induced obesity, there is a clear need for more advanced systems to dissect the specific effects of this compound. nih.govmdpi.com

Future research would benefit immensely from the adoption of cutting-edge models:

Advanced in vitro Models: "Gut-on-a-chip" systems, which are microfluidic devices lined with human cells that mimic the physiological environment of the intestine, could be used to study the interaction of this compound with intestinal epithelial cells in a highly controlled setting. nih.gov These models can simulate peristalsis and flow, offering a more accurate representation of the gut than static cell cultures.

Advanced in vivo Models: The use of germ-free (gnotobiotic) animal models would be invaluable. nih.gov Administering purified this compound to these animals would eliminate the confounding influence of the gut microbiota, allowing researchers to isolate the direct effects of the bacteriocin on host physiology and gene expression.

Advanced Production Models: The difficulty in producing modified circular bacteriocins is a bottleneck. Exploring novel production methods, such as cell-free protein synthesis (CFPS) combined with techniques like split-intein mediated ligation (SIML), could accelerate research by enabling the rapid production of this compound and its engineered variants for functional studies. frontiersin.org

By leveraging these advanced models, researchers can more effectively study the pharmacokinetics, biodistribution, and precise molecular mechanisms of this compound. mdpi.com

Q & A

Q. How should researchers integrate conflicting structural or functional data into a cohesive model?

  • Methodological Answer : Employ Bayesian inference to weigh evidence from disparate methods (e.g., cryo-EM vs. NMR structures). For functional contradictions, conduct in vitro reconstitution experiments (e.g., liposome leakage assays) to test mechanistic hypotheses. Publish negative results in supplementary materials to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.